4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by its unique substitution pattern that includes bromine, fluorine, and methyl groups. The molecular formula for this compound is C11H10BrF N2, and it has a molecular weight of approximately 271.12 g/mol. This compound is notable for its diverse biological activities and applications in medicinal chemistry, making it a valuable target for research and development.
The compound is synthesized through specific chemical reactions involving various precursors, typically starting from commercially available anilines or other aromatic compounds. Its synthesis is well-documented in chemical literature, with several methods reported for its preparation.
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is classified as a substituted benzimidazole. Benzimidazoles are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This particular derivative's unique halogen substitutions contribute to its distinct reactivity and biological profile.
The synthesis of 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with 2-methylimidazole in the presence of a catalyst under reflux conditions. Ethanol or acetonitrile is often used as the solvent for this reaction.
In industrial settings, continuous flow reactors may be utilized to enhance yield and control reaction parameters more effectively.
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole features a fused ring system comprising a benzene ring and an imidazole ring. The specific positions of the bromine and fluorine substituents significantly influence its chemical behavior.
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, inhibiting their activity or modulating their function due to the presence of halogen substituents that enhance binding affinity and selectivity. The precise pathways depend on the biological context in which the compound is utilized, particularly in medicinal applications targeting cancer cells or microbial organisms.
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole has several scientific applications:
The compound's unique structural features make it a valuable subject for ongoing research aimed at discovering new therapeutic agents and enhancing existing chemical processes.
Regioselective functionalization of benzimidazole cores requires precise manipulation of electronic and steric factors to achieve correct halogen placement. The 4,6-dihalo pattern in 4-bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is typically installed through sequential halogenation steps, where fluorine incorporation often precedes bromination due to its higher reactivity in nucleophilic aromatic substitution. Metalation strategies using strong bases like sodium hexamethyldisilazide (NaHMDS) enable directed ortho-functionalization of halogenated precursors, allowing selective bromination at the C4 position adjacent to existing fluorine or nitrogen directing groups [3]. Studies demonstrate that 3-bromofuran analogs undergo regioselective metalation at C2 when ortho-bromine acts as a directing group—a principle directly applicable to benzimidazole systems [3]. For the title compound, this translates to a synthetic sequence where:
Table 1: Regioselectivity in Directed Metalation
Directing Group | Position | Metalation Site | Functionalization Yield |
---|---|---|---|
C6-Fluoro | Ortho to N | C4 | 82–89% |
C3-Bromo | Ortho to N | C2 | 75–81% |
N-Isopropyl | N-substituent | C5/C7 | <50% |
Achieving the asymmetric 4-bromo-6-fluoro pattern necessitates carefully orchestrated halogenation methods. Electrophilic bromination (e.g., Br₂/FeBr₃) proves unsuitable due to poor regiocontrol, leading to di- or tri-brominated byproducts. Patent CN111018789A discloses a superior approach: bromination occurs after benzimidazole ring formation using N-bromosuccinimide (NBS) in aprotic solvents (acetonitrile or ethyl acetate), yielding 85–92% regioselective bromination at C4 [1]. The C6-fluoro group is introduced earlier in the synthesis via nucleophilic displacement of a nitro group in 4-bromo-2,6-difluoroaniline using methylimidazole, leveraging the ortho-activation by fluorine [1] . For late-stage fluorination, potassium fluoride in dimethyl sulfoxide (DMSO) enables aromatic fluorodehalogenation, but this risks scaffold degradation at temperatures >120°C [5]. Orthogonal protection strategies—such as temporarily converting the benzimidazole NH to a tert-butoxycarbonyl (Boc)-protected form—allow selective fluorination at C6 without competing reactions at C4 .
While 4-bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole lacks an N-isopropyl group, comparative studies of its N-substituted analogs reveal critical steric and electronic effects:
The synthesis of 4-bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole diverges into two principal routes with distinct trade-offs:- Multi-Step Route (4–5 steps):1. SNAr on 4-bromo-2,6-difluoroaniline with methylimidazole → C6-fluoro intermediate (83%)2. Ring closure with acetic anhydride → 6-fluoro-2-methylbenzimidazole (91%)3. N1-deprotonation/alkylation (if applicable)4. Directed C4-bromination with NBS (89%) [1] [5]Advantages: Isolated intermediate purification enables >99% HPLC purity; bromination regioselectivity reaches 93% due to pre-formed directing groups.Disadvantages: Accumulated yield drops to 68–74%; requires 3–4 chromatographic separations.
Table 3: Process Metrics Comparison
Parameter | Multi-Step Route | One-Pot Route | Industrial Preference |
---|---|---|---|
Total Yield | 68–74% | 75–78% | One-Pot |
Purity | >99% | 92–95% | Multi-Step |
Process Mass Intensity | 186 | 112 | One-Pot |
Byproducts | <0.5% | 4–7% | Multi-Step |
Scalability | Pilot-plant proven | Lab-scale only | Multi-Step |
Industrial processes favor multi-step synthesis despite higher costs due to stringent purity requirements (>99%) for pharmaceutical intermediates [5] . Continuous flow reactors now bridge these approaches, enabling in-line purification of one-pot reactions to achieve 98.3% purity with 85% yield .
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: